![molecular formula C21H21ClN2O B14201601 2-({2-(4-Chlorophenyl)-2-[4-(pyridin-4-yl)phenyl]ethyl}amino)ethan-1-ol CAS No. 917807-65-9](/img/structure/B14201601.png)
2-({2-(4-Chlorophenyl)-2-[4-(pyridin-4-yl)phenyl]ethyl}amino)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({2-(4-Chlorophenyl)-2-[4-(pyridin-4-yl)phenyl]ethyl}amino)ethan-1-ol is a complex organic compound that features a chlorophenyl group, a pyridinyl group, and an aminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-(4-Chlorophenyl)-2-[4-(pyridin-4-yl)phenyl]ethyl}amino)ethan-1-ol typically involves multi-step organic reactions. One possible route could involve:
Formation of the intermediate: Reacting 4-chlorobenzaldehyde with 4-pyridinylboronic acid in the presence of a palladium catalyst to form the intermediate compound.
Addition of the aminoethanol group: The intermediate is then reacted with 2-aminoethanol under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminoethanol moiety.
Reduction: Reduction reactions could target the aromatic rings or the amino group.
Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could replace the chlorine atom with another functional group.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, it might be studied for its interactions with biological macromolecules or its potential as a biochemical probe.
Medicine
Medicinally, compounds with similar structures are often investigated for their potential as therapeutic agents, such as anti-inflammatory or anticancer drugs.
Industry
In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action for compounds like 2-({2-(4-Chlorophenyl)-2-[4-(pyridin-4-yl)phenyl]ethyl}amino)ethan-1-ol typically involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-2-(4-pyridinyl)ethanol
- 4-(4-Chlorophenyl)-4-(pyridin-4-yl)butan-1-ol
Uniqueness
The unique combination of the chlorophenyl and pyridinyl groups in 2-({2-(4-Chlorophenyl)-2-[4-(pyridin-4-yl)phenyl]ethyl}amino)ethan-1-ol may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
917807-65-9 |
|---|---|
Molecular Formula |
C21H21ClN2O |
Molecular Weight |
352.9 g/mol |
IUPAC Name |
2-[[2-(4-chlorophenyl)-2-(4-pyridin-4-ylphenyl)ethyl]amino]ethanol |
InChI |
InChI=1S/C21H21ClN2O/c22-20-7-5-19(6-8-20)21(15-24-13-14-25)18-3-1-16(2-4-18)17-9-11-23-12-10-17/h1-12,21,24-25H,13-15H2 |
InChI Key |
KHIQPEAHMZJTKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)C(CNCCO)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


phosphane}](/img/structure/B14201527.png)
![tert-Butyl [methoxy(1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B14201529.png)

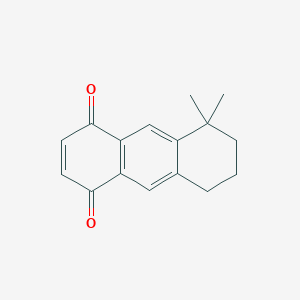
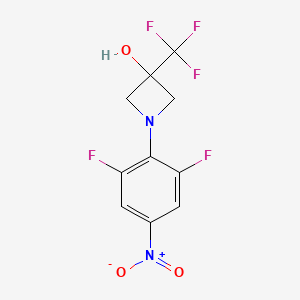
![Cyclohexanamine, N-[2-(phenylseleno)butylidene]-](/img/structure/B14201551.png)

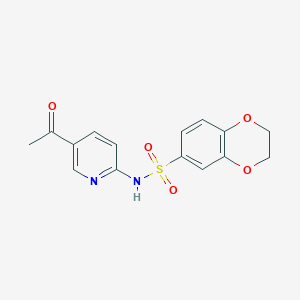
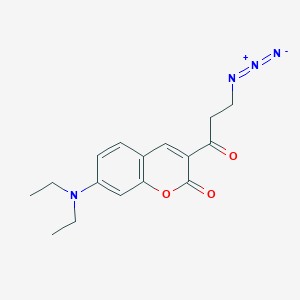
![5-Chloro-2-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14201568.png)
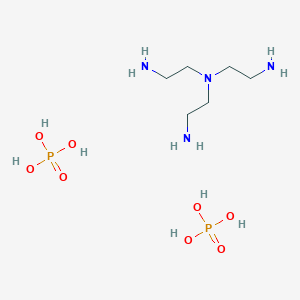
![N-(4-Hydroxyphenyl)-4'-(octyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B14201577.png)
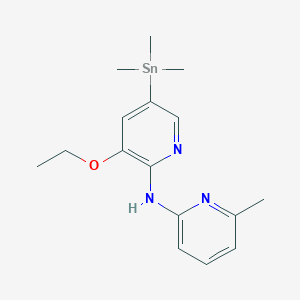
![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2-phenyl-](/img/structure/B14201586.png)
